8-Azidoadenosine

描述

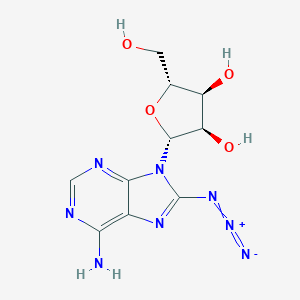

8-Azidoadenosine is a modified nucleoside where the adenosine molecule is functionalized with an azido group at the 8-position of the purine ring. This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 8-azido- typically involves the introduction of an azido group to the adenosine molecule. One common method is the reaction of adenosine with azide-bearing alkyl amines. This reaction can be facilitated by using appropriate solvents and catalysts to achieve high yields . Another approach involves the bromination of adenosine to yield 8-bromo-adenosine, followed by substitution with sodium azide to form 8-azido-adenosine .

Industrial Production Methods: Industrial production of adenosine, 8-azido- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, often involving multiple purification steps such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving adenosine, 8-azido-, where it reacts with alkynes to form triazoles.

Reduction Reactions: Reducing agents such as triphenylphosphine can be used to convert the azido group to an amine.

Major Products:

Substitution Reactions: The major products are triazole derivatives, which are useful in bioconjugation and labeling studies.

Reduction Reactions: The major product is 8-amino-adenosine.

科学研究应用

Photoaffinity Labeling

Mechanism of Action

8-Azidoadenosine serves as a photoaffinity label due to its ability to generate reactive intermediates upon photolysis. When exposed to UV light, it produces a singlet nitrene that can rapidly tautomerize into a stable closed adenosine diazaquinodimethane, which can then react with nucleophiles such as amines and thiols. This reaction is pivotal in labeling biological macromolecules for identification and study .

Applications in Research

- Enzyme Studies : this compound and its derivatives have been used to label various enzymes, allowing researchers to map active sites and understand enzyme mechanisms. For instance, studies have shown that 8-azido-ATP can effectively label ATP synthase in submitochondrial particles, providing insights into ATP hydrolysis mechanisms .

- Membrane Proteins : It has been utilized to label the cystic fibrosis transmembrane conductance regulator (CFTR), facilitating the study of ion transport mechanisms .

Investigating Drug Resistance Mechanisms

In cancer research, this compound has been instrumental in understanding the function of P-glycoprotein (Pgp), an ATP-dependent drug efflux pump associated with multidrug resistance in cancer cells. By using [alpha-(32)P]8-azido-ADP as a trapping agent, researchers have demonstrated how nucleotide binding affects Pgp's conformation and function. This approach has revealed critical insights into how Pgp interacts with various substrates and inhibitors .

Therapeutic Potential

Cancer Treatment

Research indicates that this compound exhibits anti-proliferative effects on certain cancer cell lines, particularly thyroid cancer cells. It has been shown to inhibit cell growth at low concentrations (1–2 μmol/L), making it a candidate for further exploration as a therapeutic agent . However, it is essential to note that while it shows promise, its lack of selectivity as an ADAR (adenosine deaminase acting on RNA) inhibitor limits its application in targeted therapies .

Enzymatic Applications

This compound is not only a tool for studying enzyme mechanisms but also acts as a substrate for various enzymatic reactions. It has been synthesized into analogs that maintain high specificity and activity for enzymes like adenosine kinase and bis(5'-nucleosidyl)tetraphosphate pyrophosphohydrolase. These analogs have been utilized to identify new target proteins and understand their interactions within cellular pathways .

Summary Table of Applications

作用机制

The mechanism of action of adenosine, 8-azido- involves its interaction with specific molecular targets, primarily through the azido group. This group can form covalent bonds with target proteins upon activation by light (photoaffinity labeling), allowing for the identification and study of protein interactions and functions . The azido group can also participate in click chemistry reactions, facilitating the attachment of various functional groups to the adenosine molecule .

相似化合物的比较

8-azido-N6-benzyladenine: Another azido-modified nucleoside used in photoaffinity labeling.

8-azido-1,N6-etheno-adenosine triphosphate: A fluorescent and photoreactive ATP analog.

Uniqueness: 8-Azidoadenosine is unique due to its specific modification at the 8-position, which allows for versatile applications in click chemistry and photoaffinity labeling. This specificity provides a distinct advantage in studying nucleoside and nucleotide-binding proteins, as well as in the synthesis of bioconjugates .

生物活性

8-Azidoadenosine (8-N3-Ado) is an adenosine analogue that has garnered attention due to its unique biological activities, particularly in the context of cancer research and molecular biology. This compound is characterized by the presence of an azide group at the 8-position of the adenine ring, which imparts photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various research fields.

This compound functions primarily through its interactions with cellular targets, influencing various biochemical pathways. The compound has been shown to affect RNA editing processes mediated by the enzyme ADAR (Adenosine Deaminases Acting on RNA). While it was initially proposed as an inhibitor of ADAR, recent studies indicate that this compound does not selectively inhibit ADAR activity but can influence cell viability and proliferation in cancer cells.

Inhibition of ADAR

Research indicates that this compound can inhibit the proliferation of certain cancer cell lines (e.g., thyroid cancer) at low concentrations (1–2 μmol/L) but does not selectively inhibit ADAR's deaminase activity. Instead, it affects both ADAR-dependent and independent pathways, leading to similar toxic effects across various cell lines regardless of their ADAR expression levels .

Biological Activity in Cancer Research

The potential therapeutic applications of this compound have been explored in several studies focusing on its effects on cancer cell lines:

Photoreactivity and Labeling Studies

One of the distinctive features of this compound is its photoreactive nature, which allows it to be used in photoaffinity labeling studies. For instance, studies have shown that this compound 5′-triphosphate (8-N3-ATP) can photolabel specific sites in proteins such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), enabling researchers to map protein interactions and functions .

Case Studies

Several case studies highlight the application of this compound in understanding cellular mechanisms:

- Thyroid Cancer Study : In a study examining thyroid cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth. This effect was attributed to its interference with normal cellular processes rather than selective ADAR inhibition .

- Breast Cancer Cell Lines : Another study demonstrated that treatment with this compound led to reduced expression levels of ADAR and subsequent induction of apoptosis in breast cancer cells. The study suggested that while it does not selectively inhibit ADAR, it could still be leveraged for therapeutic strategies targeting these pathways .

- Photochemical Labeling : A study utilizing this compound for photochemical labeling successfully identified binding sites on proteins involved in ATP transport. This method showcased the utility of 8-N3-Ado as a tool for studying protein function and interactions within cellular environments .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJLJOJCMUFWDY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-67-2 | |

| Record name | 8-Azidoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。